An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a single, comprehensive source, this document compiles and adapts information from various studies on indazole synthesis and functionalization to present a putative synthetic route and expected characterization data.
Introduction
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The tetrahydro-indazole moiety, in particular, offers a three-dimensional structure that can be advantageous for binding to biological targets. The introduction of a bromine atom at the C3 position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space for drug discovery programs.
This guide outlines a two-step synthetic pathway to 3-bromo-4,5,6,7-tetrahydro-1H-indazole, starting from commercially available reagents. It also details the expected spectroscopic and spectrometric data for the final compound, providing a valuable resource for its unambiguous identification.
Synthesis Pathway
The proposed synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole involves two key steps: the formation of the tetrahydro-indazole ring system, followed by regioselective bromination at the C3 position.
Caption: Proposed two-step synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole.
Experimental Protocols
The following protocols are based on established methods for the synthesis of indazoles and their subsequent halogenation.[1][2] Optimization may be required to achieve optimal yields and purity.
Step 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole
This procedure is adapted from the general synthesis of 1H-indazoles from 1,3-dicarbonyl compounds and hydrazine.[1]
Materials:
-
2-Hydroxymethylenecyclohexanone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxymethylenecyclohexanone (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 4,5,6,7-tetrahydro-1H-indazole.
Step 2: Synthesis of 3-bromo-4,5,6,7-tetrahydro-1H-indazole
This protocol is based on the ultrasound-assisted C3-bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] An alternative method using N-bromosuccinimide (NBS) is also described.[5]
Method A: Ultrasound-assisted bromination with DBDMH
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a suitable reaction vessel, suspend 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) and sodium carbonate (2.0 eq) in ethanol.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq) to the suspension.
-
Place the reaction vessel in an ultrasonic bath and irradiate at 40 °C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 3-bromo-4,5,6,7-tetrahydro-1H-indazole.
Method B: Bromination with NBS
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 4,5,6,7-tetrahydro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain 3-bromo-4,5,6,7-tetrahydro-1H-indazole.
Characterization Data
The following tables summarize the expected quantitative data for 3-bromo-4,5,6,7-tetrahydro-1H-indazole based on the analysis of its constituent parts and data from related structures.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported (will require experimental determination) |
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 12.0 | br s | 1H | N-H |
| ~2.50 - 2.70 | m | 2H | C4-H₂ |
| ~2.40 - 2.60 | m | 2H | C7-H₂ |
| ~1.70 - 1.90 | m | 4H | C5-H₂, C6-H₂ |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration.
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C7a |
| ~120 - 125 | C3a |
| ~115 - 120 | C3 |
| ~20 - 25 | C4, C5, C6, C7 |
Table 4: Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Broad | N-H stretch |
| ~2800 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1600 - 1650 | Medium | C=N stretch |
| ~1400 - 1500 | Medium | C-C stretch (ring) |
| ~550 - 650 | Strong | C-Br stretch |
Table 5: Expected Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 200/202 | High | [M]⁺ (Isotopic pattern for Br) |
| 121 | Medium | [M - Br]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of the target compound.
Caption: Workflow for the synthesis and characterization of the target molecule.
Conclusion
This technical guide provides a putative, yet detailed, pathway for the synthesis and characterization of 3-bromo-4,5,6,7-tetrahydro-1H-indazole. The outlined experimental protocols, based on established chemical literature, offer a solid starting point for researchers. The tabulated spectral data provides a reference for the verification of the synthesized product. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
